molecular formula C18H19NO6 B12373433 Cox-2-IN-41

Cox-2-IN-41

Cat. No.: B12373433
M. Wt: 345.3 g/mol
InChI Key: PYNVKZARKFONJS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox-2-IN-41 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective COX-2 inhibitors like this compound are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-41 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput screening to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-41 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .

Scientific Research Applications

Cox-2-IN-41 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects in various disease models.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new anti-inflammatory drugs with improved safety profiles .

Mechanism of Action

Cox-2-IN-41 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and blocks the enzyme’s activity. This action reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cox-2-IN-41

This compound is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C18H19NO6/c1-2-25-18(24)14(10-11-6-8-12(20)9-7-11)19-17(23)13-4-3-5-15(21)16(13)22/h3-9,14,20-22H,2,10H2,1H3,(H,19,23)/t14-/m0/s1

InChI Key

PYNVKZARKFONJS-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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